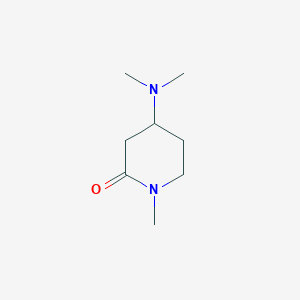![molecular formula C26H38N4O4 B15161910 N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide CAS No. 664338-84-5](/img/structure/B15161910.png)
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethyl, methoxyphenyl, and ethanediamide groups, making it an interesting subject for chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Alkylation Reactions: Introduction of ethyl groups to the precursor molecules.
Amination Reactions: Incorporation of amino groups through nucleophilic substitution.
Amidation Reactions: Formation of ethanediamide groups by reacting with suitable amides.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Controlled Temperature and Pressure: Maintaining specific conditions to favor the desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism by which N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide analogs: Compounds with similar structures but different substituents.
Other Ethanediamide Derivatives: Compounds containing ethanediamide groups with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
664338-84-5 |
|---|---|
分子式 |
C26H38N4O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
N,N'-bis[2-[ethyl-[(2-methoxyphenyl)methyl]amino]ethyl]oxamide |
InChI |
InChI=1S/C26H38N4O4/c1-5-29(19-21-11-7-9-13-23(21)33-3)17-15-27-25(31)26(32)28-16-18-30(6-2)20-22-12-8-10-14-24(22)34-4/h7-14H,5-6,15-20H2,1-4H3,(H,27,31)(H,28,32) |
InChIキー |
YQROOAZUGXCXKI-UHFFFAOYSA-N |
正規SMILES |
CCN(CCNC(=O)C(=O)NCCN(CC)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

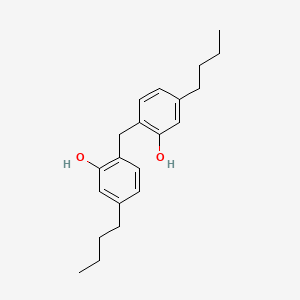
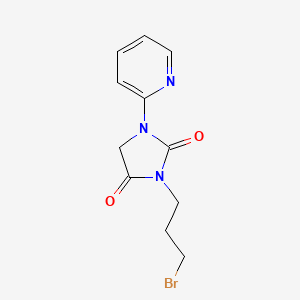
phosphanium iodide](/img/structure/B15161852.png)
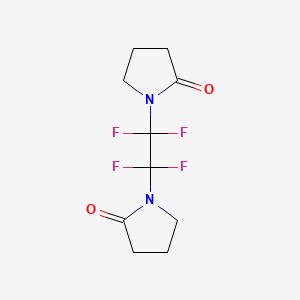
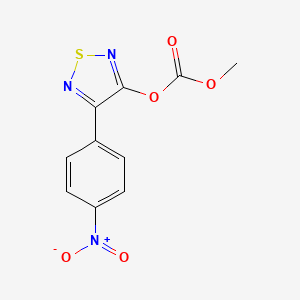
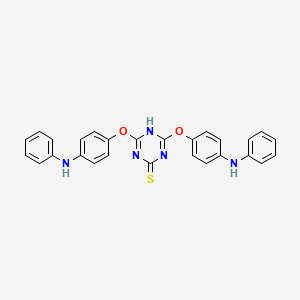
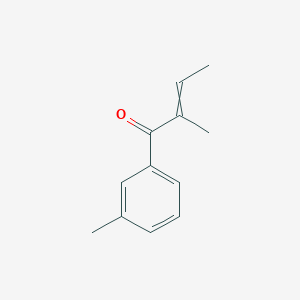

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
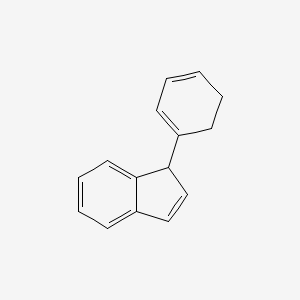
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
